molecular formula C11H17N6O7P B12922843 8-(Methylamino)adenosine 5'-(dihydrogen phosphate) CAS No. 61370-73-8

8-(Methylamino)adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12922843
CAS No.: 61370-73-8
M. Wt: 376.26 g/mol
InChI Key: NQYRCDLYBBGTOY-KQYNXXCUSA-N
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Description

8-(Methylamino)adenosine 5'-(dihydrogen phosphate) is a modified adenosine monophosphate (AMP) derivative featuring a methylamino group at the 8-position of the adenine base and a phosphate group at the 5′-position of the ribose sugar. This compound is structurally related to adenosine 5′-monophosphate (AMP, CAS 61-19-8) but incorporates specific substitutions that alter its biochemical interactions and stability . The methylamino group at the 8-position introduces steric and electronic effects, which may influence its binding affinity to enzymes or receptors compared to unmodified AMP.

For example, 8-Methyl-AMP (8-Me-AMP) is synthesized via a two-step process: (1) coupling 8-bromo-adenosine with a methylating agent and (2) phosphorylation of the ribose hydroxyl group .

Properties

CAS No.

61370-73-8

Molecular Formula

C11H17N6O7P

Molecular Weight

376.26 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-amino-8-(methylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H17N6O7P/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(19)6(18)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,18-19H,2H2,1H3,(H,13,16)(H2,12,14,15)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

NQYRCDLYBBGTOY-KQYNXXCUSA-N

Isomeric SMILES

CNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

Biological Activity

8-(Methylamino)adenosine 5'-(dihydrogen phosphate) (commonly referred to as 8-MA-ADP) is a nucleotide derivative characterized by the presence of a methylamino group at the 8-position of the adenine base. This compound has garnered interest due to its structural similarity to adenosine and its potential biological activities, particularly in the context of purinergic signaling.

  • Molecular Formula : C10_{10}H14_{14}N5_{5}O6_{6}P
  • Molecular Weight : Approximately 376.26 g/mol

The presence of the phosphate group and the methylamino substitution influences its reactivity and biological interactions. It can undergo hydrolysis to yield adenosine and inorganic phosphate, participating in various phosphorylation reactions that are crucial for metabolic pathways.

Biological Activity

8-MA-ADP exhibits significant biological activity through its interaction with purinergic receptors, particularly P2Y receptors. These receptors are involved in neurotransmission, cell proliferation, and immune responses. The activation of these receptors can lead to various downstream effects, including calcium mobilization and activation of protein kinases, which are essential in numerous physiological processes .

  • Receptor Activation :
    • 8-MA-ADP can activate purinergic receptors, influencing neurotransmission and cellular responses.
    • It may modulate signaling pathways related to inflammation and cellular stress responses.
  • Pharmacological Profile :
    • The unique methylamino substitution alters its binding affinity compared to other nucleotides, potentially providing a distinct pharmacological profile that could be exploited for therapeutic interventions .

Comparative Analysis with Other Nucleotides

The following table summarizes key structural features and biological roles of 8-MA-ADP compared to other related compounds:

Compound NameMolecular FormulaUnique Features
8-(Methylamino)adenosine 5'-(dihydrogen phosphate) C10_{10}H14_{14}N5_{5}O6_{6}PMethylamino at 8-position; modulates purinergic signaling
Adenosine 5'-triphosphate (ATP) C10_{10}H12_{12}N5_5O13_{13}P3_3Key energy currency in cells
Guanosine 5'-monophosphate (GMP) C10_{10}H12_{12}N5_5O7_7PInvolved in signaling pathways
Cytidine 5'-triphosphate (CTP) C9_{9}H14_{14}N3_3O11_{11}P2_2Important in lipid synthesis
2-Methyladenosine 5'-(dihydrogen phosphate) C10_{10}H13_{13}N4_4O6_6PContains methyl substitution at the 2-position

Case Studies and Research Findings

Recent studies have highlighted the role of purinergic signaling in various physiological contexts:

  • Peripheral Nervous System : Research indicates that purinergic agonists can modulate peripheral glia function, influencing nerve development and repair processes. Activation of P2Y receptors has been implicated in regulating Schwann cell behavior, which is crucial for myelination and nerve regeneration .
  • Neurotransmitter Release : A study demonstrated that stimulation of cortical neurons with NMDA led to noradrenaline release that was modulated by purinergic receptors, emphasizing the role of nucleotides like ATP and possibly 8-MA-ADP in neurotransmitter dynamics .
  • Inflammation : The involvement of purinergic signaling pathways in inflammatory responses has been documented, suggesting that compounds like 8-MA-ADP could serve as potential therapeutic agents in conditions characterized by dysregulated inflammation .

Comparison with Similar Compounds

Structural Analogues of 8-Modified AMP Derivatives

The following table summarizes key structural and synthetic differences between 8-(Methylamino)adenosine 5'-(dihydrogen phosphate) and related compounds:

Compound Name Substituent at 8-Position Phosphate Group Position Molecular Formula Synthesis Method Key References
8-(Methylamino)adenosine 5'-(dihydrogen phosphate) Methylamino (-NHCH₃) 5′-monophosphate C₁₁H₁₆N₆O₇P* Likely via Pd-catalyzed coupling + phosphorylation (inferred)
8-Methyl-AMP (8-Me-AMP) Methyl (-CH₃) 5′-monophosphate C₁₁H₁₅N₅O₇P Pd-catalyzed coupling of 8-Br-adenosine with methylating agent, followed by phosphorylation
8-Bromo-AMP Bromine (-Br) 5′-monophosphate C₁₀H₁₂BrN₅O₇P Direct bromination of adenosine or intermediate substitution
8-Phenyl-AMP Phenyl (-C₆H₅) 5′-monophosphate C₁₆H₁₈N₅O₇P Suzuki coupling of 8-Br-AMP with phenyl boronic acid
8-(4-Ph-ala)-AMP 4-Phenylalanine 5′-monophosphate C₁₉H₂₃N₆O₈P Reaction of 8-Br-AMP with DL-4-boronophenylalanine under Suzuki conditions
8-Oxo-7,8-dihydro-2′-deoxyadenosine-5′-diphosphate Oxo (-O) at 8-position + 2′-deoxy 5′-diphosphate C₁₀H₁₅N₅O₁₀P₂ Oxidation of deoxyadenosine derivatives followed by phosphorylation

*Inferred molecular formula based on structural analogy to AMP (C₁₀H₁₄N₅O₇P) with a methylamino substitution.

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